molecular formula C9H9BO5 B13984139 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid

Cat. No.: B13984139
M. Wt: 207.98 g/mol
InChI Key: ITNJYUKBRYRMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborol with acetic acid derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions may include temperatures ranging from 0°C to 50°C and the use of catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaboroles .

Scientific Research Applications

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response. By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . The boron atom in the benzoxaborole ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid is unique due to its specific structural features, such as the acetic acid moiety attached to the benzoxaborole ring. This structural modification enhances its solubility and bioavailability compared to other benzoxaborole compounds .

Properties

Molecular Formula

C9H9BO5

Molecular Weight

207.98 g/mol

IUPAC Name

2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]acetic acid

InChI

InChI=1S/C9H9BO5/c11-9(12)5-14-7-1-2-8-6(3-7)4-15-10(8)13/h1-3,13H,4-5H2,(H,11,12)

InChI Key

ITNJYUKBRYRMMG-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.